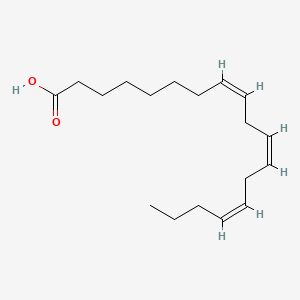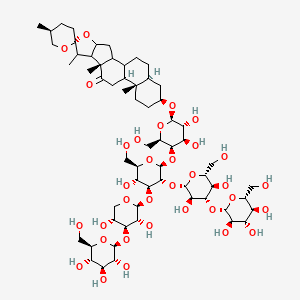
Diuranthoside C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双花苷C是一种从双花草 (Diuranthera major Hemsl.) (百合科) 中提取的甾体糖苷类化合物。它是一个复杂的分子,分子式为C₆₂H₁₀₀O₃₃,分子量为1372。 它以其独特的结构而闻名,包括多个连接在甾体骨架上的糖基部分 .
准备方法
合成路线和反应条件
双花苷C的合成涉及从双花草的根部分离该化合物。该过程通常包括用甲醇提取,然后使用硅胶柱层析进行纯化。 然后通过光谱数据和薄层色谱 (TLC) 与标准样品进行比较来确定结构 .
工业生产方法
目前,关于双花苷C的大规模工业生产的信息有限。大多数现有数据涉及实验室规模的提取和纯化方法。
化学反应分析
反应类型
双花苷C经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾或三氧化铬等试剂。
还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等试剂。
取代: 该反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬。
还原: 硼氢化钠、氢化铝锂。
取代: 卤素、亲核试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇。
科学研究应用
作用机制
双花苷C的作用机制涉及它与特定分子靶标和途径的相互作用。已知它通过干扰某些真菌和酵母的细胞过程来抑制它们的生长。 所涉及的具体分子靶标和途径仍在研究中 .
相似化合物的比较
类似化合物
- 双花苷A
- 双花苷B
- 双花苷F
- 双花苷G
- 氯马洛苷A
独特性
双花苷C的独特性在于它特定的糖基部分及其在甾体骨架上的排列方式。
属性
CAS 编号 |
132998-88-0 |
|---|---|
分子式 |
C62H100O33 |
分子量 |
1373.4 g/mol |
IUPAC 名称 |
(5'S,6R,7S,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C62H100O33/c1-21-7-10-62(83-19-21)22(2)36-29(95-62)12-27-25-6-5-23-11-24(8-9-60(23,3)26(25)13-35(69)61(27,36)4)84-55-46(79)43(76)50(34(18-67)89-55)91-59-53(94-58-48(81)51(39(72)32(16-65)87-58)92-57-45(78)42(75)38(71)31(15-64)86-57)52(40(73)33(17-66)88-59)93-54-47(80)49(28(68)20-82-54)90-56-44(77)41(74)37(70)30(14-63)85-56/h21-34,36-59,63-68,70-81H,5-20H2,1-4H3/t21-,22-,23-,24-,25?,26?,27?,28+,29?,30+,31+,32+,33+,34+,36?,37+,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,53+,54-,55+,56-,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI 键 |
LIMAWRXWMAIOLU-DPHQMKTNSA-N |
手性 SMILES |
C[C@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)C)C)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


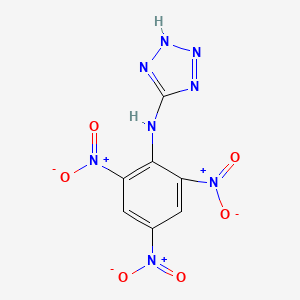
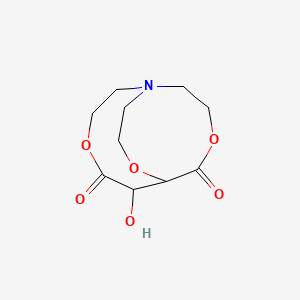

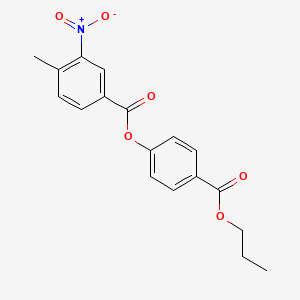
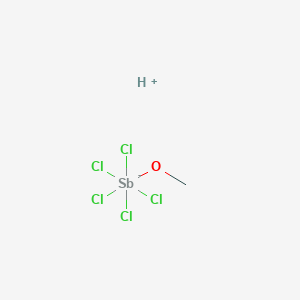
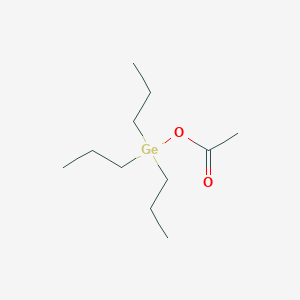


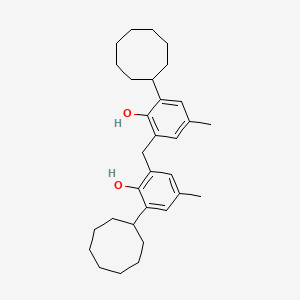
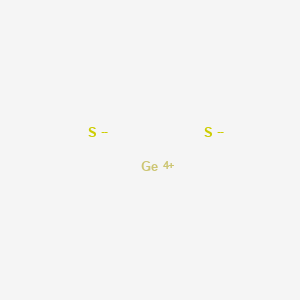
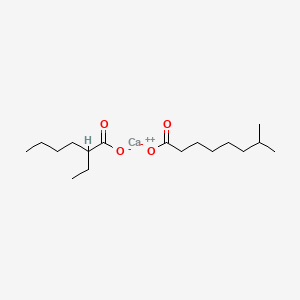
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
